molecular formula C20H19N3OS B2509199 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-methylbenzyl)oxime CAS No. 478062-88-3

1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-methylbenzyl)oxime

Cat. No. B2509199
CAS RN: 478062-88-3
M. Wt: 349.45
InChI Key: SYGMOBBKYQKPSH-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[3,2-a]benzimidazoles are a class of compounds that have been known for more than seven decades . They are recognized to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]benzimidazoles is often achieved through the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction mechanism involved nucleophilic attack of the sulfur atom of the starting material on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .


Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]benzimidazoles can be analyzed using techniques such as NMR and IR spectroscopy . For example, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule, while the 13C NMR spectrum can provide information about the carbon atoms .


Chemical Reactions Analysis

Thiazolo[3,2-a]benzimidazoles can undergo various chemical reactions due to the presence of reactive sites in their structure . For example, the active methylene group (C2H2) is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]benzimidazoles can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, while the IR spectrum can provide information about the functional groups present in the molecule .

Future Directions

Thiazolo[3,2-a]benzimidazoles are an active area of research due to their biological activities and potential applications in medicine . Future research may focus on the synthesis of new derivatives, investigation of their biological activities, and development of new drugs based on these compounds .

properties

IUPAC Name

(E)-N-[(4-methylphenyl)methoxy]-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-13-8-10-16(11-9-13)12-24-22-14(2)19-15(3)23-18-7-5-4-6-17(18)21-20(23)25-19/h4-11H,12H2,1-3H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGMOBBKYQKPSH-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=C(C)C2=C(N3C4=CC=CC=C4N=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C(\C)/C2=C(N3C4=CC=CC=C4N=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-methylbenzyl)oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.